molecular formula C11H21ClN2O2 B592291 tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride CAS No. 1462383-16-9

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Cat. No.: B592291
CAS No.: 1462383-16-9
M. Wt: 248.751
InChI Key: BTGINIPKPAJNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of triazolopyridines for the treatment or prevention of neurological and psychiatric disorders .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” can be represented by the InChI code: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3 . The molecular weight of the compound is 212.29 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” include a molecular weight of 212.29 g/mol, a XLogP3-AA value of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 41.6 Ų .

Scientific Research Applications

  • Supramolecular Arrangements : Research by Graus et al. (2010) on derivatives of diazaspiro compounds, including tert-butyl diazaspiro derivatives, revealed their significance in creating supramolecular arrangements. These compounds play a critical role in the formation of crystal structures without solvent molecules, emphasizing the importance of substituents on the cyclohexane ring in these arrangements (Graus et al., 2010).

  • Synthesis of Natural Compounds : Shklyaruck (2015) explored the transformation of related diazaspiro compounds, leading to the creation of building blocks for the synthesis of arenamides A and C. These natural compounds have notable antitumor activity and are effective in inhibiting nitrogen(II) oxide and prostaglandin E2 (Shklyaruck, 2015).

  • Peptidomimetics Synthesis : Limbach et al. (2009) demonstrated the use of tert-butyl diazaspiro derivatives in synthesizing cyclopropyl-containing amino acids, leading to the creation of protected form peptidomimetics. This showcases the versatility of these compounds in developing novel amino acid derivatives (Limbach et al., 2009).

  • Molecular Structure Analysis : The synthesis and molecular structure of tert-butyl diazaspiro derivatives were detailed by Moriguchi et al. (2014). Their work involved characterizing the structure via crystal X-ray diffraction analysis, highlighting the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

  • Pseudopeptide Synthesis : Fernandez et al. (2002) synthesized derivatives of tert-butyl diazaspiro compounds for use in peptide synthesis. These compounds act as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, indicating their potential in the field of peptide mimetics (Fernandez et al., 2002).

  • Radioprotective Properties : Shapiro et al. (1968) explored the potential radioprotective properties of a related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride. This study indicates the broader potential of diazaspiro compounds in medical applications, particularly in radiation protection (Shapiro et al., 1968).

  • Synthesis of Medicinally Relevant Frameworks : Vereshchagin et al. (2015) found that rearrangement of substituted diazaspiro octanes results in the formation of furo[2,3-d]pyrimidines, a framework relevant in medicinal chemistry. This highlights the compound's role in synthesizing structures with potential pharmaceutical applications (Vereshchagin et al., 2015).

Safety and Hazards

The safety information for “tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGINIPKPAJNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462383-16-9
Record name tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.